Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-1-phenyl-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-1-phenyl-N-2-pyridinyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-1-phenyl-N-2-pyridinyl- typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-1-phenyl-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, pyrazolo(1,5-a)pyrimidine derivatives have shown promise as enzyme inhibitors and receptor modulators. They are being investigated for their potential to inhibit kinases and other enzymes involved in disease pathways .
Medicine
In medicine, this compound and its derivatives are being explored for their anticancer, anti-inflammatory, and antimicrobial properties. Their ability to interact with specific molecular targets makes them potential candidates for drug development .
Industry
Industrially, pyrazolo(1,5-a)pyrimidine compounds are used in the development of fluorescent probes and materials for optoelectronic applications. Their tunable photophysical properties make them suitable for use in sensors and imaging devices .
Mechanism of Action
The mechanism of action of pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-1-phenyl-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine structure
Uniqueness
What sets pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-1-phenyl-N-2-pyridinyl- apart is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations and interact with diverse molecular targets makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
87948-58-1 |
---|---|
Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-17(18(25)22-15-9-5-6-11-20-15)19(26)24-16(21-13)10-12-23(24)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22,25) |
InChI Key |
UFCYUAUOWBYRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=CN2C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.